molecular formula C13H13N3O B13713042 5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13713042
M. Wt: 227.26 g/mol
InChI Key: VXWVJRFSXOYHAO-UHFFFAOYSA-N
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Description

5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by the presence of an amino group, a pyridyl group, and a dihydrobenzo oxazine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to its reduced form.

    Substitution: The amino group and pyridyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

3-pyridin-2-yl-3,4-dihydro-2H-1,4-benzoxazin-5-amine

InChI

InChI=1S/C13H13N3O/c14-9-4-3-6-12-13(9)16-11(8-17-12)10-5-1-2-7-15-10/h1-7,11,16H,8,14H2

InChI Key

VXWVJRFSXOYHAO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=CC=C2O1)N)C3=CC=CC=N3

Origin of Product

United States

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